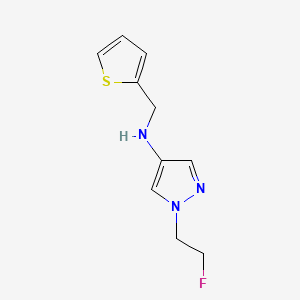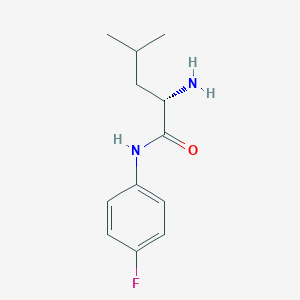![molecular formula C12H22N4O B15050518 [(1-ethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15050518.png)
[(1-ethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-ethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a heterocyclic compound that features both a pyrazole and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole is then alkylated using ethyl bromide to introduce the ethyl group at the 1-position.
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with a suitable dehydrating agent.
Coupling: The final step involves coupling the alkylated pyrazole with the morpholine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazole and morpholine rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for metal ions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine: Similar structure but with a methyl group instead of an ethyl group.
[(1-phenyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine: Contains a phenyl group instead of an ethyl group.
[(1-ethyl-1H-pyrazol-4-yl)methyl][2-(piperidin-4-yl)ethyl]amine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
[(1-ethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is unique due to the combination of the pyrazole and morpholine rings, which confer specific chemical and biological properties. The ethyl group at the 1-position of the pyrazole ring can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C12H22N4O |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C12H22N4O/c1-2-16-11-12(10-14-16)9-13-3-4-15-5-7-17-8-6-15/h10-11,13H,2-9H2,1H3 |
InChI Key |
OQHHSHMOHNAGHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15050438.png)
![1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B15050445.png)
![4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B15050453.png)

amine](/img/structure/B15050461.png)


![1',2'-Dihydrospiro[azetidine-3,3'-indole]-2'-one hydrochloride](/img/structure/B15050471.png)

![4-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B15050478.png)

![[2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15050496.png)


